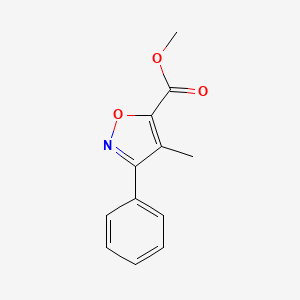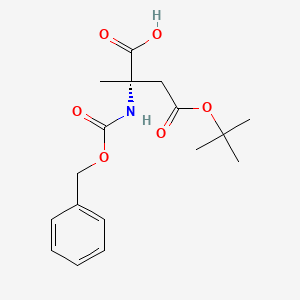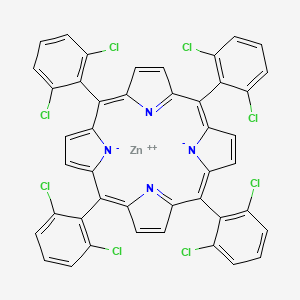
(2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane is a chemical compound with the molecular formula C20H25NO2 It is a member of the oxazepane family, which are seven-membered heterocyclic compounds containing one nitrogen and one oxygen atom in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a dihydropyrazine intermediate, which provides rapid access to the desired oxazepane structure with high stereoselectivity . The reaction conditions often include the use of specific solvents, temperature control, and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for scalability, using cost-effective reagents, and implementing purification techniques to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Conditions vary depending on the specific substitution reaction, but may include the use of bases, acids, or catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved.
Scientific Research Applications
(2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and chemicals.
Biological Studies: Researchers use this compound to study its interactions with biological systems, including its potential effects on enzymes and receptors.
Industrial Applications: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
(2S)-benzyloxymethyl-1,3-dioxolane: This compound shares a similar benzyloxymethyl group but has a different ring structure.
(S)-tert-butyl 2-((benzyloxy)methyl)morpholine-4-carboxylate: Another compound with a benzyloxymethyl group, but with a morpholine ring instead of an oxazepane ring.
Uniqueness
(2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane is unique due to its specific ring structure and stereochemistry, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H25NO2 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
(2S)-4-benzyl-2-(phenylmethoxymethyl)-1,4-oxazepane |
InChI |
InChI=1S/C20H25NO2/c1-3-8-18(9-4-1)14-21-12-7-13-23-20(15-21)17-22-16-19-10-5-2-6-11-19/h1-6,8-11,20H,7,12-17H2/t20-/m0/s1 |
InChI Key |
RKDIYYMKTOOITR-FQEVSTJZSA-N |
Isomeric SMILES |
C1CN(C[C@H](OC1)COCC2=CC=CC=C2)CC3=CC=CC=C3 |
Canonical SMILES |
C1CN(CC(OC1)COCC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-[(1R,2R)-2-Aminocyclohexyl]-N'-(9R)-cinchonan-9-ylthiourea](/img/structure/B12098474.png)
![3-[(2,2-Dimethylpropyl)amino]benzonitrile](/img/structure/B12098486.png)
![6-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B12098490.png)

![N-[3-(3-amino-1-hydroxy-3-oxopropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,26-tetrahydroxy-15-(1-hydroxyethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B12098496.png)

